![molecular formula C23H20FN3O4 B2598074 N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-27-7](/img/no-structure.png)
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
“N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Antitubercular Agents
Tuberculosis (TB) remains a global health challenge, and developing new anti-TB compounds is crucial. Researchers have explored derivatives of 7H-Pyrrolo[2,3-d]pyrimidine , including our compound of interest. In a study, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human cells .
Antibacterial Agents
Pyrazolo[3,4-d]pyrimidines, structurally related to our compound, have been investigated for their antibacterial properties. These compounds target human protein kinases and have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. Understanding their interaction with clinically used antibiotics (e.g., ampicillin and kanamycin) is essential .
Mycobacterial Cyt-bd Inhibition
Thieno[3,2-d]pyrimidin-4-amine derivatives, including N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, have been studied as potential inhibitors of mycobacterial Cyt-bd. These compounds showed ATP IC50 values against various strains of Mycobacterium tuberculosis. Investigating their function under different physiological conditions is valuable for drug development .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluorobenzaldehyde with cyclopentanone to form 4-fluorocyclopentylideneacetone. This intermediate is then reacted with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "cyclopentanone", "3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with cyclopentanone in the presence of a base such as potassium carbonate to form 4-fluorocyclopentylideneacetone.", "Step 2: Reaction of 4-fluorocyclopentylideneacetone with 3-amino-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine in the presence of a catalyst such as acetic acid to form N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS RN |
877657-27-7 |
Molecular Formula |
C23H20FN3O4 |
Molecular Weight |
421.428 |
IUPAC Name |
N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28) |
InChI Key |
RVTCNHZGZPZMBK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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